Methyl 4-[(12AS)-2-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate
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Overview
Description
Methyl 4-[(12AS)-2-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate is a complex organic compound with a unique structure that includes a pyrazino[1,2-B]beta-carboline core
Preparation Methods
The synthesis of Methyl 4-[(12AS)-2-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate involves multiple steps. The synthetic route typically starts with the preparation of the pyrazino[1,2-B]beta-carboline core, followed by the introduction of the isobutyl group and the benzoate moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Methyl 4-[(12AS)-2-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential effects on cellular processes and its ability to interact with specific proteins and enzymes. In medicine, it is being investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of Methyl 4-[(12AS)-2-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Methyl 4-[(12AS)-2-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate can be compared to other similar compounds, such as (4R,12AS)-N-(2,4-difluorobenzyl)-7-benzyloxy-4-methyl-6,8-dioxo-3,4,6,8,12,12A-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-B][1,3]oxazine-9-carboxamide. These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C26H27N3O4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
methyl 4-[(8S)-6-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-2-yl]benzoate |
InChI |
InChI=1S/C26H27N3O4/c1-15(2)13-28-14-22(30)29-21(25(28)31)12-19-18-6-4-5-7-20(18)27-23(19)24(29)16-8-10-17(11-9-16)26(32)33-3/h4-11,15,21,24,27H,12-14H2,1-3H3/t21-,24?/m0/s1 |
InChI Key |
OTFJMEARBNXNJZ-XEGCMXMBSA-N |
Isomeric SMILES |
CC(C)CN1CC(=O)N2[C@H](C1=O)CC3=C(C2C4=CC=C(C=C4)C(=O)OC)NC5=CC=CC=C35 |
Canonical SMILES |
CC(C)CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC=C(C=C4)C(=O)OC)NC5=CC=CC=C35 |
Origin of Product |
United States |
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